2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-
Description
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles . The compound’s unique structure allows it to exhibit excellent stability and colorfastness, making it a valuable component in the manufacturing of durable and high-quality products.
Properties
CAS No. |
21889-28-1 |
|---|---|
Molecular Formula |
C25H20ClN3O3 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-11-12-17(26)14-21(15)28-29-23-18-8-4-3-7-16(18)13-19(24(23)30)25(31)27-20-9-5-6-10-22(20)32-2/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
VLENPWQNQFIXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- typically involves:
- Diazotization of the substituted aniline derivative (5-chloro-2-methylaniline) to form a diazonium salt.
- Azo coupling reaction of the diazonium salt with a suitably functionalized naphthalene derivative, specifically 3-hydroxy-2-naphthalenecarboxamide bearing the N-(2-methoxyphenyl) substituent.
- Post-coupling modifications if needed to optimize purity and yield.
This route is consistent with classical azo dye synthesis, where the diazonium salt acts as an electrophile coupling with an activated aromatic compound.
Stepwise Synthetic Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Diazotization | 5-chloro-2-methylaniline, sodium nitrite, hydrochloric acid, 0–5 °C | Formation of diazonium salt | Temperature control critical to maintain diazonium stability |
| 2. Coupling | 3-hydroxy-2-naphthalenecarboxamide, N-(2-methoxyphenyl), alkaline medium (pH ~8-10), 0–5 °C | Electrophilic aromatic substitution forming azo bond at position 4 | pH and temperature control optimize regioselectivity and yield |
| 3. Isolation & Purification | Filtration, recrystallization from suitable solvents (e.g., ethanol, acetone) | Removal of impurities and isolation of pure azo compound | Chromatographic methods (HPLC) may be employed for high purity |
Reaction Conditions and Optimization
- Diazotization is carried out under acidic conditions with sodium nitrite at low temperature to avoid decomposition.
- The coupling reaction is performed in a mildly alkaline environment to enhance nucleophilicity of the naphthol moiety.
- Use of cold temperatures (0–5 °C) throughout the synthesis helps maintain diazonium salt stability and prevents side reactions.
- Purification typically involves recrystallization; however, preparative reverse phase high-performance liquid chromatography (HPLC) has been demonstrated as an effective method for isolating the compound and its impurities, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
Data Table: Summary of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting amine | 5-chloro-2-methylaniline | Commercially available or synthesized |
| Diazotization agent | Sodium nitrite (NaNO2) + HCl | Low temperature (0–5 °C) required |
| Coupling partner | 3-hydroxy-2-naphthalenecarboxamide, N-(2-methoxyphenyl) | Provides azo coupling site |
| pH during coupling | Mildly alkaline (pH 8–10) | Enhances nucleophilicity |
| Temperature during coupling | 0–5 °C | Prevents diazonium decomposition |
| Purification method | Recrystallization, preparative RP-HPLC | High purity isolation |
| Solvent system for HPLC | Acetonitrile, water, phosphoric/formic acid | MS compatible with formic acid |
| Yield | Variable, typically moderate to high | Dependent on reaction control |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The compound exerts its effects primarily through its azo and hydroxyl functional groups. The azo group can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other azo dyes and pigments, such as:
Pigment Red 5: Another naphthalenecarboxamide derivative with similar applications in the pigment industry.
Pigment Yellow 12: A widely used azo pigment with comparable stability and color properties.
Compared to these compounds, 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is unique due to its specific substituents, which confer distinct color properties and stability, making it particularly valuable in applications requiring high-performance pigments .
Biological Activity
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its unique structural features and potential biological activities. With a molecular formula of C25H20ClN3O3 and a molecular weight of approximately 445.90 g/mol, this compound contains an azo group, a naphthalenecarboxamide moiety, and various functional groups that contribute to its reactivity and biological interactions .
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C25H20ClN3O3
- Molecular Weight : 445.90 g/mol
- Key Functional Groups :
- Azo group (-N=N-)
- Hydroxy group (-OH)
- Carboxamide group (-CONH2)
Biological Activity Overview
Research into the biological activity of compounds similar to 2-Naphthalenecarboxamide suggests a range of potential effects, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthalenecarboxamides exhibit antimicrobial properties against various bacteria and fungi. The presence of the azo group may enhance these effects through reactive intermediates formed during metabolism.
- Anticancer Potential : Some studies have indicated that compounds with similar structures may possess anticancer properties, potentially through mechanisms involving the induction of apoptosis in cancer cells. Further investigation is needed to clarify the specific pathways involved .
- Toxicological Assessments : Toxicological studies have shown that while some azo compounds can exhibit low chronic toxicity, there are concerns regarding their potential carcinogenic effects due to the release of aromatic amines upon degradation. For instance, studies on related azo pigments have highlighted the need for careful evaluation of long-term exposure risks .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various naphthalenecarboxamide derivatives found that certain compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory zones compared to control groups.
Case Study 2: Toxicity Profile
In a repeated dose toxicity study involving oral administration in rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. However, liver weight increases were noted without associated histopathological changes, suggesting a need for further investigation into liver function impacts .
Case Study 3: Genotoxicity Evaluation
Genotoxicity assessments using bacterial reverse mutation assays showed no significant increase in revertant colonies at various concentrations of the compound, indicating a low potential for genotoxic effects under the tested conditions .
Comparative Analysis with Analogous Compounds
To better understand the biological activity of 2-Naphthalenecarboxamide, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminoazobenzene | C12H12N2 | Simple azo compound; used in dye synthesis |
| 5-Chloro-2-methylaniline | C7H8ClN | Precursor for azo coupling; chlorinated aromatic amine |
| Naphthalene-1-carboxylic acid | C11H8O2 | Related carboxylic acid; precursor for naphthalenecarboxamides |
The unique combination of functional groups in 2-Naphthalenecarboxamide may contribute to diverse biological activities not fully explored in its analogs .
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves a multi-step process, starting with the diazotization of 5-chloro-2-methylaniline followed by azo coupling to the naphthalene scaffold. Critical steps include pH control during diazotization (pH < 2) and temperature modulation (0–5°C) to stabilize the diazonium intermediate . The carboxamide group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency . Yield optimization hinges on solvent choice (e.g., DMF for solubility) and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- UV-Vis Spectroscopy : Identifies the azo group (λmax ~450–500 nm) and π→π* transitions in the naphthalene core .
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by electron-withdrawing groups) .
- FT-IR : Confirms the carboxamide (C=O stretch ~1650 cm<sup>−1</sup>) and hydroxyl groups (broad peak ~3200–3400 cm<sup>−1</sup>) .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 475.92) .
Q. What are the compound’s key applications in non-commercial research?
- Dye Chemistry : Acts as a chromophore in photophysical studies due to its azo-naphthalene structure, enabling research on solvatochromism and aggregation behavior .
- Biological Probes : Functional groups (e.g., carboxamide) allow conjugation with biomolecules for cellular imaging or enzyme inhibition assays .
Advanced Research Questions
Q. How do reaction parameters influence the regioselectivity of azo coupling?
Regioselectivity is governed by electronic and steric factors. Electron-donating groups (e.g., methoxy) on the naphthalene ring direct coupling to the para position relative to the hydroxyl group. Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the diazonium ion, favoring coupling at electron-rich sites. Competitive pathways (e.g., meta substitution) arise under acidic conditions (pH < 1) due to protonation of directing groups .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, leveraging the compound’s planar azo group for π-π stacking .
- DFT Calculations : Models electron density distribution to identify reactive sites (e.g., hydroxyl group for hydrogen bonding) and correlates with experimental IC50 values .
- MD Simulations : Assess stability of ligand-protein complexes over time, revealing dynamic interactions missed in static models .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies often stem from polymorphic forms or impurities. Strategies include:
- DSC/TGA : Differentiates polymorphs by thermal behavior (e.g., endothermic peaks).
- HPLC-PDA : Quantifies purity (>98% required for reproducible melting points) .
- Single-Crystal XRD : Resolves structural ambiguities by confirming lattice parameters .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage or handling?
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent azo bond cleavage .
- Hydrolysis Risk : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stabilized by surfactants .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detects trace byproducts (e.g., isomerized azo compounds or hydrolyzed carboxamides).
- Optimized Workup : Sequential extraction (e.g., ethyl acetate for non-polar impurities) and column chromatography (SiO2, hexane/EtOAc gradient) improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
